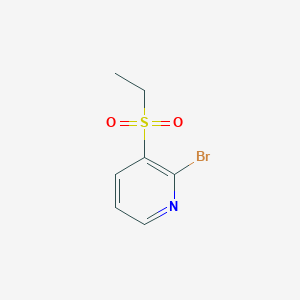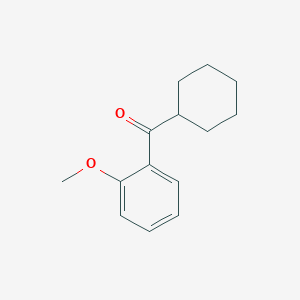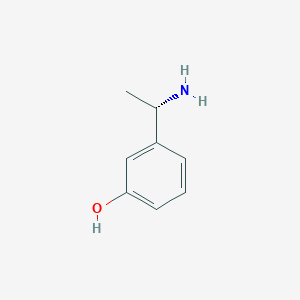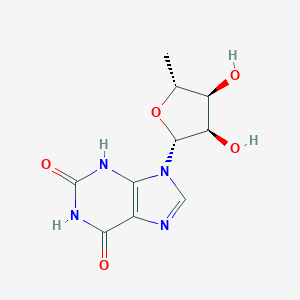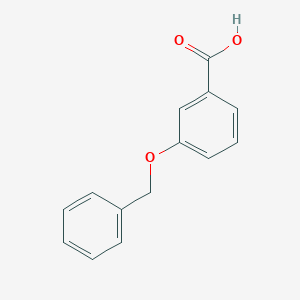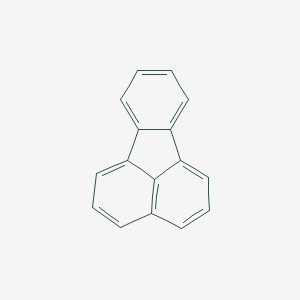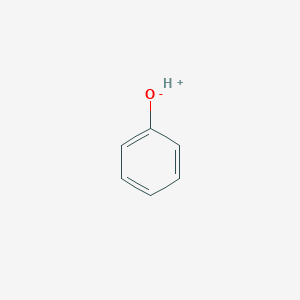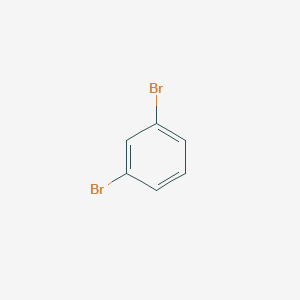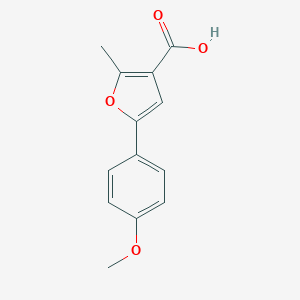
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid is a compound of interest in organic chemistry due to its unique structure and potential applications in various fields. The compound features a furan ring, known for its reactivity and presence in many biologically active molecules.
Synthesis Analysis
The synthesis of furan derivatives, similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid, involves several key strategies. One approach includes the efficient sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids, which has been demonstrated to yield 4-halo-5-hydroxyfuran-2(5H)-ones with moderate to good yields. The structures of the products were established by X-ray single-crystal diffraction studies, providing insights into the formation mechanisms and the efficiency of the synthesis process (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid has been studied extensively. For example, the crystal and molecular structure of related compounds have been determined using single-crystal X-ray diffraction analysis, highlighting the importance of hydrogen bonding in the crystal packing. This analysis is crucial for understanding the chemical behavior and reactivity of the furan derivatives (Yeong, Chia, Quah, & Tan, 2018).
Scientific Research Applications
Bioactive Compounds from Natural Sources
Research on compounds isolated from the roots and leaves of Nicotiana tabacum identified furan-2-carboxylic acids with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities against human tumor cell lines (Wu et al., 2018); (Yang et al., 2016). These findings highlight the potential of furan derivatives in plant disease management and cancer research.
Synthetic Pathways and Derivatives
The development of synthetic pathways for indole-benzimidazole derivatives and pyrazole derivatives indicates the versatility of furan compounds in synthesizing complex molecules with potential therapeutic applications (Wang et al., 2016); (Hassan et al., 2014). These methodologies could be applied to the synthesis of derivatives of 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid for various research and drug development purposes.
Antimicrobial and Antioxidant Activities
Studies on new compounds from marine-derived fungi and their antioxidant activities suggest that furan derivatives can serve as potent antioxidant agents (Xu et al., 2017). Additionally, the antimicrobial properties of certain furan-2-carboxylic acid derivatives underline their potential in developing new antimicrobial agents (Ирадян et al., 2014).
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For instance, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or investigating its safety and efficacy in clinical trials .
properties
IUPAC Name |
5-(4-methoxyphenyl)-2-methylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-8-11(13(14)15)7-12(17-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZLIAGPNPFISZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383369 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
CAS RN |
111787-87-2 |
Source


|
| Record name | 5-(4-Methoxyphenyl)-2-methyl-3-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111787-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Methoxyphenyl)-2-methylfuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)
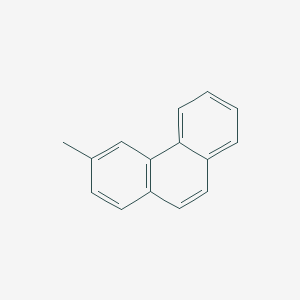
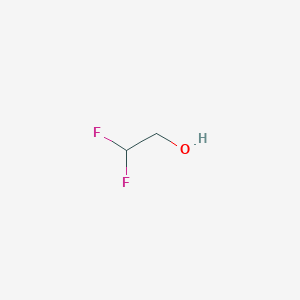
![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)

